Benzyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}[(4-chlorophenyl)methyl]carbamoyl)piperazine-1-carboxylate
Description
This compound is a piperazine derivative featuring a benzyl carboxylate core, a tert-butoxycarbonyl (Boc)-protected aminoethyl group, and a 4-chlorophenylmethyl carbamoyl substituent. Its structural complexity suggests utility as an intermediate in pharmaceutical synthesis, particularly in drug discovery where Boc groups are commonly used for amine protection during multi-step reactions . The 4-chlorophenyl group may enhance lipophilicity and influence target binding, making it relevant for designing bioactive molecules.
Properties
IUPAC Name |
benzyl 4-[(4-chlorophenyl)methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamoyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35ClN4O5/c1-27(2,3)37-24(33)29-13-14-32(19-21-9-11-23(28)12-10-21)25(34)30-15-17-31(18-16-30)26(35)36-20-22-7-5-4-6-8-22/h4-12H,13-20H2,1-3H3,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLZMYJDCXCLEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CC1=CC=C(C=C1)Cl)C(=O)N2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697189 | |
| Record name | Benzyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}[(4-chlorophenyl)methyl]carbamoyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097834-07-5 | |
| Record name | Benzyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}[(4-chlorophenyl)methyl]carbamoyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}[(4-chlorophenyl)methyl]carbamoyl)piperazine-1-carboxylate (commonly referred to as the compound ) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₂₀H₂₃ClN₄O₄
- Molecular Weight : 394.87 g/mol
- CAS Number : 864293-75-4
- Structure : The compound features a piperazine core, which is a common scaffold in medicinal chemistry, known for its versatility in drug design.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the piperazine moiety is often linked to enhanced activity against various bacterial strains. In one study, derivatives of piperazine were shown to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that the compound may possess similar properties .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in pathogenic processes. For instance, it may act as an inhibitor of proteases that are essential for the life cycle of certain pathogens. This inhibition could disrupt the synthesis of proteins necessary for bacterial survival and proliferation .
Anti-cancer Potential
Preliminary studies have indicated that benzyl derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells through various pathways, including the mitochondrial pathway and caspase activation. A related compound was shown to significantly reduce cell viability in human cancer cell lines at micromolar concentrations .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with specific receptors on cell membranes, influencing cellular signaling pathways.
- Enzyme Interaction : It could act as a substrate or inhibitor for enzymes involved in metabolic processes.
- Membrane Disruption : Similar compounds have been noted for their ability to disrupt microbial membranes, leading to cell lysis.
Study on Antimicrobial Efficacy
In a comparative study involving various benzyl piperazine derivatives, it was found that those containing halogen substitutions exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in optimizing biological activity .
Cancer Cell Line Testing
A recent investigation into the cytotoxic effects of related compounds on human breast cancer cell lines demonstrated that certain derivatives induced apoptosis via mitochondrial pathways. This suggests that this compound may possess similar anti-cancer properties worth exploring further .
Summary Table of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H31N3O4
- Molecular Weight : 377.49 g/mol
- CAS Number : 864293-75-4
The compound features a piperazine ring substituted with various functional groups, including a tert-butoxycarbonyl (Boc) group that plays a crucial role in protecting amine functionalities during synthesis.
Medicinal Chemistry
Benzyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}[(4-chlorophenyl)methyl]carbamoyl)piperazine-1-carboxylate is primarily investigated for its potential as a pharmaceutical agent. Its structure allows for modulation of biological activity through various substitutions.
Anticancer Activity
Research has demonstrated that derivatives of piperazine compounds exhibit anticancer properties. For instance, compounds similar to benzyl piperazine derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This suggests that this compound could be further explored for its anticancer potential.
Neuropharmacology
Piperazine derivatives are also known for their neuropharmacological effects. Studies indicate that modifications on the piperazine ring can lead to compounds with improved binding affinity to neurotransmitter receptors. This opens avenues for developing treatments for neurological disorders such as anxiety and depression.
Synthetic Methodologies
The synthesis of this compound involves several steps, often utilizing the Boc protection strategy to stabilize reactive amines during the reaction process.
General Synthetic Route
- Formation of Piperazine Derivative : The initial step involves the synthesis of the piperazine core, which can be achieved through cyclization reactions.
- Boc Protection : The amine groups are protected using the Boc group to prevent unwanted reactions during subsequent steps.
- Substitution Reactions : The incorporation of benzyl and chlorophenyl groups occurs through nucleophilic substitution reactions.
- Deprotection : Finally, the Boc group is removed under acidic conditions to yield the final product.
Biological Studies
The compound's biological applications extend beyond medicinal chemistry into areas such as biochemistry and molecular biology.
Enzyme Inhibition Studies
Preliminary studies suggest that this compound may act as an enzyme inhibitor. Investigations into its interaction with specific enzymes could provide insights into its mechanism of action and potential therapeutic uses.
Cellular Mechanisms
Understanding how this compound interacts at the cellular level is crucial for its application in drug development. Research focusing on its effects on cell signaling pathways could reveal important information about its efficacy and safety profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related piperazine derivatives:
Key Observations:
Boc Protection : Ubiquitous in these compounds for amine protection during synthesis .
Aromatic Substituents: The 4-chlorophenyl group in the target compound and enhances electrophilic substitution resistance compared to electron-donating groups (e.g., aminomethyl in ) . Trifluoromethyl in increases metabolic stability and lipophilicity.
Carboxylic Acid vs. Ester Moieties :
- Carboxylic acids (e.g., ) improve solubility but may limit blood-brain barrier penetration.
- Benzyl esters (target compound) enhance cell permeability, ideal for prodrug strategies.
Physicochemical and Reactivity Trends
Preparation Methods
Formation of the Piperazine Core and Protection
- Starting material: Piperazine or substituted piperazine derivatives.
Protection of amine groups: The primary amine on the ethyl side chain is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine or sodium bicarbonate. This step prevents undesired side reactions during carbamoylation.
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 0 °C to room temperature
- Time: 1–3 hours
Introduction of the 4-Chlorobenzyl Carbamoyl Group
- The carbamoyl group bearing the 4-chlorophenylmethyl substituent is introduced via carbamoylation of the piperazine nitrogen.
This is typically done by reacting the Boc-protected piperazine intermediate with 4-chlorobenzyl isocyanate or 4-chlorobenzyl chloroformate under mild basic conditions.
- Solvent: DCM or DMF
- Base: Triethylamine or pyridine
- Temperature: 0 °C to room temperature
- Time: 2–5 hours
Benzylation of the Piperazine Nitrogen
- The piperazine nitrogen is benzylated by reaction with benzyl chloride or benzyl bromide in the presence of a base.
This step forms the benzyl ester protecting group on the piperazine nitrogen, which can be later removed if needed.
- Solvent: Acetonitrile or DMF
- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
- Temperature: Room temperature to 60 °C
- Time: 4–12 hours
Purification and Characterization
- The crude product is purified by column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate).
- Final compound characterization includes:
- NMR spectroscopy (¹H and ¹³C) to confirm structure and Boc integration.
- Mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC or SFC for purity and enantiomeric excess if applicable.
Reaction Scheme Summary
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Boc-Cl, triethylamine, DCM, 0 °C to RT | Protect amine as Boc-carbamate | Avoid moisture to prevent hydrolysis |
| 2 | 4-Chlorobenzyl isocyanate, base, DCM | Carbamoylation of piperazine nitrogen | Control temperature to avoid side reactions |
| 3 | Benzyl chloride, NaH or K2CO3, DMF | Benzylation of piperazine nitrogen | Anhydrous conditions improve yield |
| 4 | Silica gel chromatography | Purification | Gradient elution for optimal separation |
Industrial and Laboratory Scale Considerations
- Scale-up: Industrial synthesis often employs continuous flow reactors to optimize reaction times and heat transfer, improving yield and reproducibility.
- Reaction monitoring: TLC, HPLC, and in-line IR spectroscopy are used to monitor reaction progress.
- Safety: Handling of isocyanates and chlorinated reagents requires appropriate safety measures due to toxicity and reactivity.
- Yield optimization: Stoichiometry and reaction times are carefully controlled to minimize side products such as over-carbamoylation or incomplete Boc protection.
Research Findings and Optimization Data
| Parameter | Condition Range | Observations/Effects |
|---|---|---|
| Boc protection temperature | 0–25 °C | Lower temps reduce side reactions |
| Carbamoylation base | Triethylamine vs. pyridine | Triethylamine favored for cleaner reactions |
| Benzylation base | NaH vs. K2CO3 | NaH provides faster reaction but more hazardous |
| Solvent polarity | DCM vs. DMF | DCM preferred for Boc step; DMF for benzylation |
| Reaction time | 1–12 hours | Longer times increase yield but risk impurities |
Analytical Data Example (Representative)
| Technique | Data/Result |
|---|---|
| ¹H NMR (CDCl3) | Boc tert-butyl singlet at ~1.4 ppm; aromatic protons 7.2–7.4 ppm; benzylic CH2 at ~5.1 ppm |
| ¹³C NMR | Carbonyl carbons at ~155–160 ppm; Boc quaternary carbon ~80 ppm |
| HRMS (ESI) | [M+H]⁺ peak at calculated m/z consistent with C23H31ClN4O5 |
| Purity (HPLC) | >95% |
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. Key steps include:
- Coupling reactions : Amide bond formation between the Boc-protected ethylamine and the 4-chlorophenylmethyl carbamoyl group using coupling agents like HATU or EDCI .
- Protection/deprotection : The tert-butoxycarbonyl (Boc) group is introduced via reaction with Boc-anhydride under basic conditions (e.g., NaHCO₃) and later removed with TFA or HCl in dioxane .
- Esterification : Benzyl ester formation via reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) .
Purification : Silica gel chromatography (hexanes/EtOAc gradients) or recrystallization is commonly used to isolate the final product .
Basic: Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the Boc group (δ ~1.4 ppm for tert-butyl), aromatic protons (δ ~7.3 ppm for 4-chlorophenyl), and piperazine carbamoyl signals .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns .
- HPLC-PDA : Assesses purity (>95% typically required for research) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced: How can researchers optimize reaction yields during synthesis?
- Temperature control : Lower temperatures (0–5°C) during carbamoyl coupling reduce side reactions like epimerization .
- Catalyst selection : Use of DMAP or HOBt improves coupling efficiency in amide bond formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates, while anhydrous conditions prevent hydrolysis of the Boc group .
- Workflow automation : Capsule-based synthesis platforms reduce human error and improve reproducibility in multi-step sequences .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR signals)?
- 2D NMR (COSY, HSQC) : Assigns overlapping signals from the piperazine ring and aromatic regions .
- X-ray crystallography : Resolves ambiguities in stereochemistry or regioselectivity (e.g., confirming carbamoyl orientation) .
- Isotopic labeling : ¹⁵N or ¹³C-labeled precursors clarify ambiguous peaks in complex spectra .
Note : Contradictions may arise from rotamers (e.g., restricted rotation of the carbamoyl group), which can be identified via variable-temperature NMR .
Basic: What are the primary research applications of this compound?
- Medicinal chemistry : Serves as a key intermediate for synthesizing dopamine or serotonin receptor ligands due to its piperazine and aromatic chlorophenyl motifs .
- Enzyme inhibition studies : The carbamoyl group mimics peptide bonds, making it a candidate for protease inhibition assays .
- Protective group strategies : The Boc group enables selective functionalization of the piperazine nitrogen in multi-step syntheses .
Advanced: What is the role of the Boc group in the compound’s stability and reactivity?
- Stability : The Boc group protects the amine from nucleophilic attack or oxidation during synthesis. It is stable under basic conditions but cleaved under acidic (TFA) or thermal conditions .
- Reactivity modulation : Electron-withdrawing effects of the Boc group reduce the basicity of the piperazine nitrogen, directing reactions to specific sites (e.g., carbamoyl functionalization) .
- Limitations : Overly harsh conditions (e.g., prolonged exposure to strong acids) may lead to premature deprotection or side reactions .
Advanced: How to analyze discrepancies in biological activity across synthesized batches?
- Impurity profiling : LC-MS identifies byproducts like de-Boc derivatives or hydrolyzed esters that may antagonize target receptors .
- Chiral HPLC : Detects enantiomeric impurities if stereocenters are present in intermediates .
- Biological assays : Compare activity in receptor-binding assays (e.g., radioligand displacement) to correlate purity with efficacy .
Basic: What are the recommended storage conditions for this compound?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester or carbamate groups .
- Desiccation : Use silica gel or molecular sieves to avoid moisture-induced degradation .
- Light sensitivity : Amber vials prevent photodegradation of the chlorophenyl group .
Advanced: How to study the compound’s metabolic stability in vitro?
- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to calculate half-life (t½) .
- CYP450 inhibition screening : Evaluate interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Plasma stability tests : Assess ester hydrolysis in plasma by quantifying benzyl alcohol or piperazine derivatives over time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
